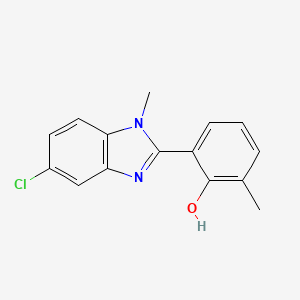

2-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)-6-methylphenol

CAS No.: 1178510-11-6

Cat. No.: VC2902370

Molecular Formula: C15H13ClN2O

Molecular Weight: 272.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1178510-11-6 |

|---|---|

| Molecular Formula | C15H13ClN2O |

| Molecular Weight | 272.73 g/mol |

| IUPAC Name | 2-(5-chloro-1-methylbenzimidazol-2-yl)-6-methylphenol |

| Standard InChI | InChI=1S/C15H13ClN2O/c1-9-4-3-5-11(14(9)19)15-17-12-8-10(16)6-7-13(12)18(15)2/h3-8,19H,1-2H3 |

| Standard InChI Key | IRZCVRUVHYTHPQ-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)C2=NC3=C(N2C)C=CC(=C3)Cl)O |

| Canonical SMILES | CC1=C(C(=CC=C1)C2=NC3=C(N2C)C=CC(=C3)Cl)O |

Introduction

Structural Identification and Chemical Properties

2-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)-6-methylphenol is an organic compound belonging to the benzodiazole class, specifically a benzimidazole derivative with a methylphenol substituent. The compound features a benzodiazole core structure with three key modifications: a chlorine atom at the 5-position, a methyl group on one of the nitrogen atoms, and a 6-methylphenol group attached at the 2-position of the benzodiazole ring.

The compound's physical and chemical identifiers provide a foundation for understanding its properties and potential applications. These identifiers have been compiled from authoritative chemical databases and research sources.

Chemical Identifiers and Properties

| Parameter | Value |

|---|---|

| CAS Number | 1178510-11-6 |

| Molecular Formula | C15H13ClN2O |

| Molecular Weight | 272.73 g/mol |

| IUPAC Name | 2-(5-chloro-1-methylbenzimidazol-2-yl)-6-methylphenol |

| Standard InChI | InChI=1S/C15H13ClN2O/c1-9-4-3-5-11(14(9)19)15-17-12-8-10(16)6-7-13(12)18(15)2/h3-8,19H,1-2H3 |

| Standard InChIKey | IRZCVRUVHYTHPQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)C2=NC3=C(N2C)C=CC(=C3)Cl)O |

The presence of both hydrophobic regions (benzodiazole ring and methyl groups) and a hydrophilic region (phenol group) contributes to the compound's distinctive physicochemical properties. The phenol group introduces weak acidity, while the nitrogen atoms in the benzodiazole ring can serve as hydrogen bond acceptors. Additionally, the chlorine substituent affects the electronic distribution within the benzodiazole system, potentially influencing its reactivity patterns.

Comparative Analysis with Structurally Related Compounds

To better understand the potential properties and applications of 2-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)-6-methylphenol, it is instructive to compare it with structurally related compounds. This comparative analysis highlights the impact of specific structural modifications on physical, chemical, and potentially biological properties.

Structural Comparisons

A systematic comparison with related compounds reveals important differences in molecular structure that may influence functionality:

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| 2-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)-6-methylphenol | C15H13ClN2O | 272.73 g/mol | Reference compound with N-methylated benzodiazole core and methylphenol substituent |

| 2-(5-chloro-1H-1,3-benzodiazol-2-yl)-6-methylphenol | C14H11ClN2O | 258.7 g/mol | Lacks N-methyl group, providing additional hydrogen bonding capability through N-H |

| 2-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine hydrochloride | C10H13Cl2N3 | 246.13 g/mol | Contains ethan-1-amine instead of methylphenol; exists as hydrochloride salt |

| (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine | C8H8ClN3 | 181.62 g/mol | Contains methanamine instead of methylphenol; lacks N-methyl group |

The absence of N-methylation in 2-(5-chloro-1H-1,3-benzodiazol-2-yl)-6-methylphenol results in different hydrogen bonding capabilities compared to our target compound. Similarly, the replacement of the methylphenol group with aliphatic amine-containing substituents in the other related compounds introduces basic centers that are absent in the target compound, which instead features a weakly acidic phenol group .

Implications of Structural Variations

These structural differences likely result in distinct properties:

-

Solubility profiles: The N-methyl group in the target compound increases lipophilicity compared to its non-methylated analog

-

Acid-base behavior: The phenol-containing compounds exhibit weak acidity, whereas the amine-containing compounds possess basic properties

-

Receptor interactions: The different functional groups and electronic distributions may lead to varying interactions with biological targets

-

Crystalline structure: Differences in hydrogen bonding capabilities likely affect crystal packing and physical properties

The comparison highlights how subtle structural modifications can potentially lead to significant differences in chemical behavior and biological activity profiles .

Future Research Directions

The current understanding of 2-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)-6-methylphenol presents numerous opportunities for further research to expand knowledge of its properties and potential applications.

Synthetic Methodology Development

Future research could focus on developing improved synthetic routes with:

-

Higher yields and greater selectivity

-

Environmentally friendly reaction conditions following green chemistry principles

-

Scalable processes suitable for larger-scale production

-

Novel catalytic approaches to enable more efficient coupling reactions

These methodological improvements would facilitate more extensive research into the compound's properties and applications by making it more readily available to researchers.

Structure-Activity Relationship Studies

Systematic modifications of the compound's structure could provide valuable insights into the relationship between structural features and various properties:

-

Positional isomers of the chlorine substituent on the benzodiazole ring

-

Replacement of chlorine with other halogens or functional groups

-

Variation in the position and nature of substituents on the phenol ring

-

Modifications to the linkage between the benzodiazole and phenol moieties

Such studies would help identify the structural determinants of specific properties and potentially lead to the development of derivatives with enhanced characteristics for targeted applications.

Computational Studies

Advanced computational techniques could complement experimental research:

-

Quantum mechanical calculations to predict electronic properties and reactivity

-

Molecular docking studies to investigate potential interactions with biological targets

-

Molecular dynamics simulations to explore conformational preferences and solution behavior

-

QSAR (Quantitative Structure-Activity Relationship) models to predict biological activities

These computational approaches would provide theoretical insights to guide experimental design and help prioritize the most promising research directions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume